Ácido 2-oxo-1,2,5,6,7,8-hexahidroquinazolina-4-carboxílico

Descripción general

Descripción

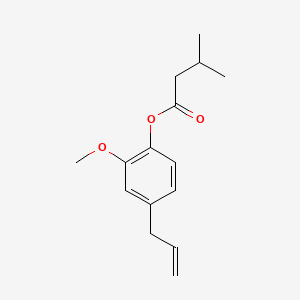

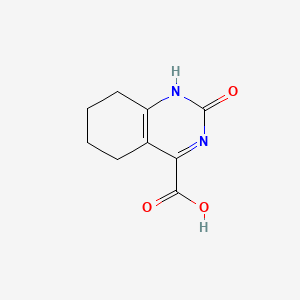

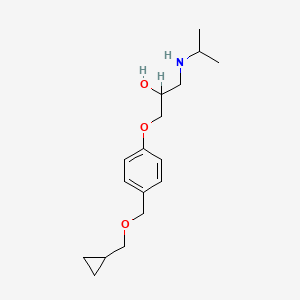

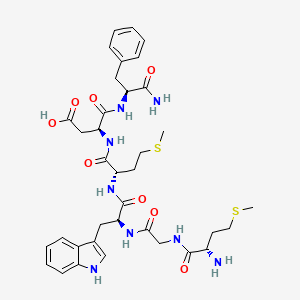

2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid is a chemical compound with the formula C9H10N2O3 and a molecular weight of 194.19 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid consists of a hexahydroquinazoline ring with a carboxylic acid group at the 4-position and a 2-oxo group . The SMILES representation of the molecule is C1CCC2=C(C1)C(=NC(=O)N2)C(=O)O .Aplicaciones Científicas De Investigación

Propiedades Antimicrobianas

Los derivados de quinazolinona, incluido el ácido 2-oxo-1,2,5,6,7,8-hexahidroquinazolina-4-carboxílico, se han investigado por sus prometedoras propiedades antimicrobianas. La investigación sobre las relaciones estructura-actividad (SAR) de estos compuestos ha mostrado potencial en el desarrollo de nuevos agentes antimicrobianos .

Actividad Antituberculosa

Los estudios han sugerido condiciones óptimas para obtener derivados del ácido 2-oxo-1,2,5,6,7,8-hexahidroquinazolina-4-carboxílico que exhiben actividad antituberculosa. Esto abre vías para el desarrollo de nuevos tratamientos contra la tuberculosis .

Síntesis de Heterociclos

Este compuesto se utiliza en la síntesis de heterociclos relacionados de cuatro a siete miembros. Estos heterociclos muestran actividades biológicas únicas y son de interés en varios campos de la investigación química .

Aplicaciones Anticancerígenas

Los derivados de quinazolina son conocidos por sus diversas actividades farmacológicas, incluidos los efectos anticancerígenos. Algunos derivados se han utilizado en entornos clínicos para tratar tumores pulmonares y pancreáticos .

Terapéutica Cardiovascular

Algunos derivados de quinazolina se identifican como fármacos utilizados como diuréticos, vasodilatadores y agentes antihipertensivos. Esto destaca las posibles aplicaciones cardiovasculares del ácido 2-oxo-1,2,5,6,7,8-hexahidroquinazolina-4-carboxílico y sus derivados .

Efectos Neurofarmacológicos

Los derivados de quinazolinona exhiben una amplia gama de actividades neurofarmacológicas, como efectos anticonvulsivos y sedantes. Esto sugiere aplicaciones potenciales en el tratamiento de trastornos neurológicos .

Efectos Inmunomoduladores

Las propiedades inmunotrópicas de las quinazolinonas indican su uso en la modulación de las respuestas inmunitarias. Esto podría ser significativo en el desarrollo de terapias para enfermedades autoinmunes y alergias .

Actividad Hipolipidémica

Las quinazolinonas también muestran actividad hipolipidémica, lo que podría ser beneficioso para controlar los niveles de colesterol y prevenir enfermedades cardiovasculares .

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid involves the inhibition of SIRT3, a member of the sirtuin family of proteins that regulate cellular metabolism and energy production. SIRT3 is involved in the deacetylation of several mitochondrial proteins, including enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation. By inhibiting SIRT3, 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid disrupts mitochondrial metabolism and induces oxidative stress, leading to cell death.

Biochemical and Physiological Effects

2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid has been shown to have several biochemical and physiological effects, including inhibition of SIRT3 activity, induction of oxidative stress, and modulation of mitochondrial metabolism. Inhibition of SIRT3 activity leads to the accumulation of acetylated mitochondrial proteins, which disrupts mitochondrial metabolism and induces oxidative stress. This, in turn, leads to cell death and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid in lab experiments is its specificity for SIRT3 inhibition. This allows for the selective modulation of mitochondrial metabolism and energy production, without affecting other cellular processes. However, one limitation of using 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid is its potential toxicity at high concentrations. Careful optimization of the experimental conditions and dosages is necessary to avoid any adverse effects.

Direcciones Futuras

There are several future directions for the study of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid. One potential application is in the development of novel cancer therapies, as 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells. Another potential application is in the treatment of neurodegenerative diseases, as 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid has been found to protect neurons from oxidative stress and improve cognitive function. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid, and to optimize its use in lab experiments and potential therapeutic applications.

Propiedades

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-quinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H2,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STARWXDKVTUOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150355 | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133-78-4 | |

| Record name | 2,3,5,6,7,8-Hexahydro-2-oxo-4-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[12,14-dihydroxy-3-[4-hydroxy-5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1622668.png)